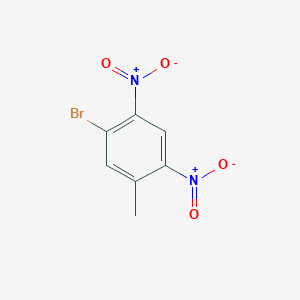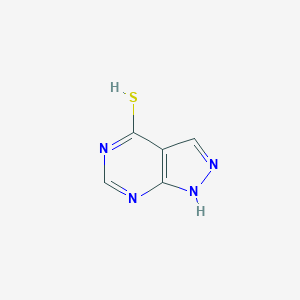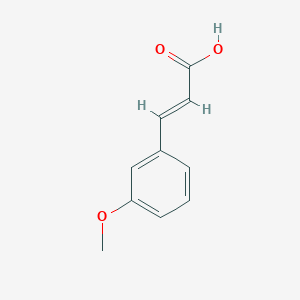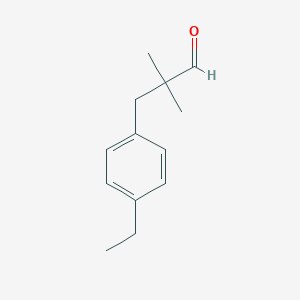
1,3-Bis(chlormethyl)-1,1,3,3-Tetramethyldisiloxan
Übersicht
Beschreibung
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H20Cl2OSi2. It is a colorless to light-yellow liquid that is used as a bifunctional silylating agent in various chemical processes . This compound is known for its unique structure, which includes two silicon atoms connected by an oxygen atom and two chloromethyl groups attached to the silicon atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a bifunctional silylating agent in the synthesis of organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules to improve their stability and solubility.
Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Vorbereitungsmethoden
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with tetramethyldisiloxane in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atmospheres . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and hydrochloric acid.
Wirkmechanismus
The mechanism of action of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by attaching silicon-containing groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: This compound has a similar chloromethyl functionality but lacks the silicon-oxygen-silicon backbone.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisilazane: This compound contains a nitrogen atom instead of an oxygen atom in the silicon backbone, leading to different reactivity and applications.
The uniqueness of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane lies in its bifunctional silylating capability and its ability to form stable silicon-oxygen-silicon linkages, which are valuable in various chemical and industrial processes .
Eigenschaften
IUPAC Name |
chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGEWGFZUDQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062348 | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-10-9 | |
| Record name | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane contribute to creating novel polymer networks?
A1: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane acts as a crucial building block in synthesizing hybrid organic/inorganic polymer networks. [, ] It achieves this through the Menshutkin reaction, where its chloroalkyl groups react with amine groups present in organic molecules like oligo(N,N-dimethylaminoethylmethacrylate) (ODMAEM). [] This reaction forms quaternary ammonium salt (QAS) linkages, effectively crosslinking the organic and siloxane components into a network structure. []
Q2: What are the structural characteristics of polymers synthesized using 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, and how are they analyzed?
A2: Polymers incorporating 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane exhibit alternating segments of organic components and siloxane units within their backbone. [] This structural feature is confirmed using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) helps identify the presence of specific chemical bonds associated with both the organic and siloxane moieties. [] Additionally, 1H NMR spectroscopy provides detailed information about the arrangement of hydrogen atoms within the polymer structure, further validating the alternating copolymer formation. [] Techniques like thermogravimetric analysis (TGA) are employed to assess the thermal stability and composition of these hybrid materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


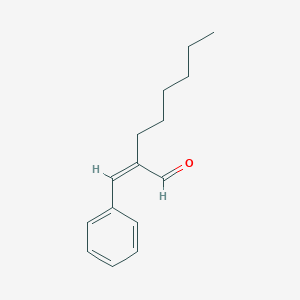


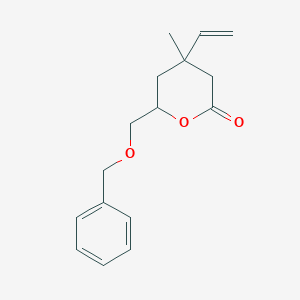
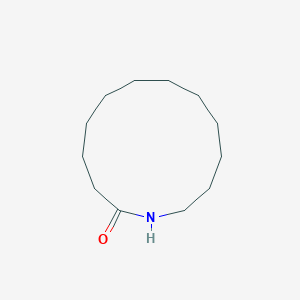
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)

